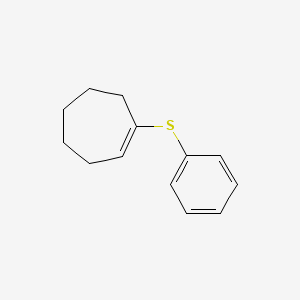

1-(Phenylsulfanyl)cyclohept-1-ene

Description

1-(Phenylsulfanyl)cyclohept-1-ene is a sulfur-containing cycloalkene derivative characterized by a seven-membered cycloheptene ring substituted at the 1-position with a phenylsulfanyl group (-SPh). This compound belongs to a class of strained cycloalkenes that exhibit unique reactivity due to ring size and electronic effects imparted by the sulfur substituent.

Properties

CAS No. |

64741-11-3 |

|---|---|

Molecular Formula |

C13H16S |

Molecular Weight |

204.33 g/mol |

IUPAC Name |

1-phenylsulfanylcycloheptene |

InChI |

InChI=1S/C13H16S/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13/h3,6-8,10-11H,1-2,4-5,9H2 |

InChI Key |

UXWPPZDETUOMQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC=C(CC1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfanyl)cyclohept-1-ene can be synthesized through several methods. One common approach involves the reaction of cycloheptene with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfanyl)cyclohept-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Various substituted cycloheptenes depending on the nucleophile used.

Scientific Research Applications

1-(Phenylsulfanyl)cyclohept-1-ene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)cyclohept-1-ene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the cycloheptene ring provides a flexible framework that can undergo conformational changes, affecting its binding to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and stability of 1-(Phenylsulfanyl)cyclohept-1-ene can be contextualized through comparisons with analogous cycloheptene derivatives and smaller-ring systems (e.g., cyclohexenes). Key distinctions arise from substituent electronic effects, ring size, and steric interactions.

1-(4-Chlorophenyl)cyclohept-1-ene (42)

- Substituent : 4-Chlorophenyl (electron-withdrawing).

- Reactivity : Undergoes bromohydroxylation to yield a diastereomeric mixture of bromohydrins (44, 45).

- Key Findings: The bromonium ion intermediate is destabilized due to 1,3-hydrogen steric interactions in the cycloheptane ring, leading to less regioselective addition compared to smaller rings (e.g., cyclohexane) . The larger ring size increases conformational flexibility, promoting non-classical carbocation-like behavior during electrophilic addition.

N-(Cycloheptenylmethyl)benzenamine (3)

- Substituent : Benzylamine (electron-donating).

- Reactivity : Participates in thermal aza-Claisen rearrangements.

- Key Findings :

Cyclohexene vs. Cycloheptene Systems

- Ring Size Effects :

Electronic Effects of Substituents

- Chlorophenyl (-C₆H₄Cl) : Strong electron withdrawal reduces electron density at the double bond, increasing electrophilic reactivity but destabilizing intermediates.

- Benzylamine (-CH₂C₆H₄NH₂) : Electron donation accelerates rearrangements but introduces steric hindrance.

Table 1. Comparative Analysis of Cycloheptene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.